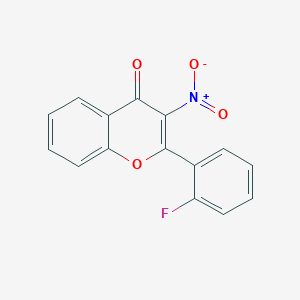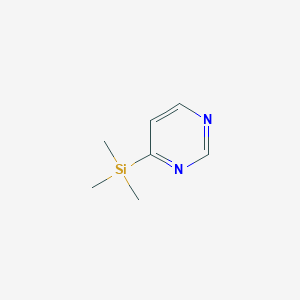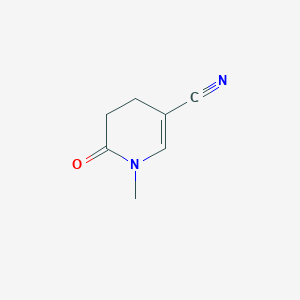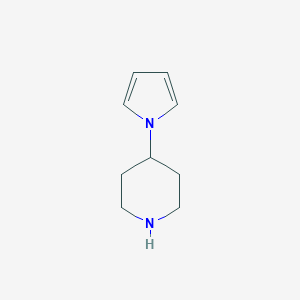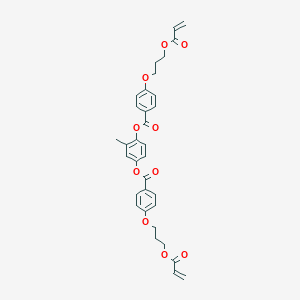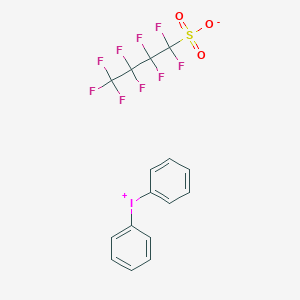
Diphenyliodanium nonafluorobutane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyliodanium nonafluorobutane-1-sulfonate (PhI(OC(CF3)2SO3)2), also known as PhI(OTf)2, is a powerful oxidizing agent widely used in organic synthesis. It is a white crystalline powder that is soluble in organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran. PhI(OTf)2 is a versatile reagent that can be used for a variety of synthetic transformations, including the oxidation of alcohols, the conversion of primary amines to nitro compounds, and the synthesis of epoxides.
Mécanisme D'action
The mechanism of action of Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 involves the transfer of iodine atoms to the substrate, leading to the formation of iodine(III) species. These species can then react with various functional groups such as alcohols, amines, and sulfides, leading to the formation of the desired products.
Effets Biochimiques Et Physiologiques
Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 in lab experiments include its high reactivity and selectivity, as well as its compatibility with a wide range of functional groups. However, its limitations include its toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the use of Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 in organic synthesis. One area of interest is the development of more efficient and selective reactions using Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2. Another area of interest is the use of Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 in the modification of biomolecules for various applications such as drug delivery and diagnostics. Finally, the development of safer and more environmentally friendly methods for the synthesis of Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 is also an important area of research.
Applications De Recherche Scientifique
Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 has been widely used in organic synthesis for the preparation of various organic molecules, including natural products, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of fluorescent dyes and in the modification of biomolecules such as proteins and nucleic acids.
Propriétés
Numéro CAS |
194999-82-1 |
|---|---|
Nom du produit |
Diphenyliodanium nonafluorobutane-1-sulfonate |
Formule moléculaire |
C16H10F9IO3S |
Poids moléculaire |
580.2 g/mol |
Nom IUPAC |
diphenyliodanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C12H10I.C4HF9O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h1-10H;(H,14,15,16)/q+1;/p-1 |
Clé InChI |
ORPDKMPYOLFUBA-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |
Synonymes |
DIPHENYLIODONIUM PERFLUORO-1- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one](/img/structure/B70613.png)
![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)
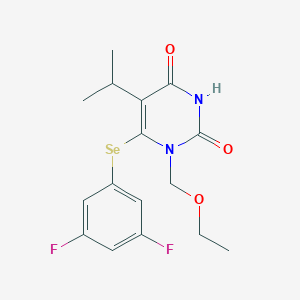
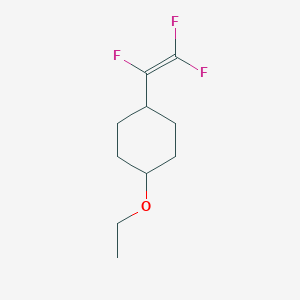
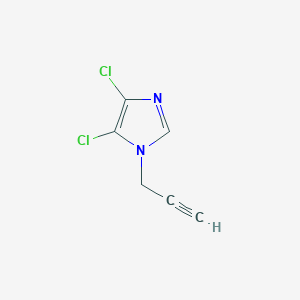
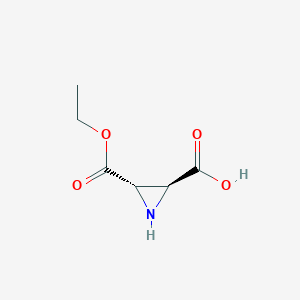
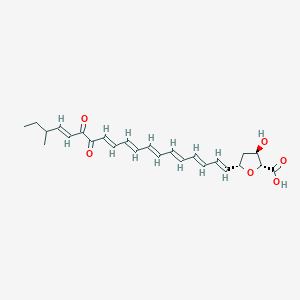
![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)
